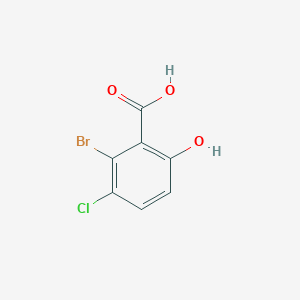![molecular formula C16H10Cl2O3 B2608503 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one CAS No. 70374-06-0](/img/structure/B2608503.png)
3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, also known as BDP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BDP is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. In
Scientific Research Applications
Structural Elucidation and Analysis
One study focused on the structural elucidation and Hirshfeld surface analysis of a novel pyrazole derivative synthesized from 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one. This compound was characterized using NMR, mass spectral analysis, and X-ray diffraction, revealing its crystallization in the triclinic system and highlighting significant intra and intermolecular hydrogen bonding interactions (Naveen et al., 2018).
Crystal Structures and Chalcone Derivatives
Another area of research includes the synthesis and crystal structure analysis of chalcone derivatives. These studies provide insights into the dihedral angles and molecular interactions within the crystal structures, contributing to the understanding of their potential applications in materials science and bioactive molecule development (Salian et al., 2018); (Jasinski et al., 2008).
Photophysical and Chemosensory Applications
Research has also been conducted on the multi-step synthesis and photophysical investigation of novel pyrazoline derivatives for fluorescent chemosensor applications. These studies demonstrate the compound's utility in detecting metal ions, such as Fe3+, showcasing its potential in sensor technology (Khan, 2020).
Computational Studies and Optical Properties
Computational studies on derivatives of this compound have explored their electronic, photophysical, and charge transfer properties . These studies predict good nonlinear optical behavior, supported by electrostatic potential map analyses and correlating well with experimental data (Panza et al., 2020).
Photoinitiator Applications for Polymerization
Additionally, the compound's derivative has been utilized as a photochemically masked one-component Type II photoinitiator for free radical polymerization, indicating its significant potential in polymer science and engineering (Kumbaraci et al., 2012).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O3/c17-12-4-3-11(8-13(12)18)14(19)5-1-10-2-6-15-16(7-10)21-9-20-15/h1-8H,9H2/b5-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLBODQDAWQYPQ-ORCRQEGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one | |
CAS RN |
70374-06-0 |
Source


|
| Record name | 3',4'-DICHLORO-3,4-(METHYLENEDIOXY)-CHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]acetamide](/img/structure/B2608423.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2608424.png)



![3-(2-chlorophenyl)-5-[5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]-4-methyl-1,2-oxazole](/img/structure/B2608430.png)


![N-(3-methoxybenzyl)-5-methyl-2-phenylthieno[3,2-b]furan-6-carboxamide](/img/structure/B2608438.png)

![N-[1-(Furan-2-yl)-2-(2-methylpropoxy)ethyl]prop-2-enamide](/img/structure/B2608442.png)